Pentabromotoluene

Descripción

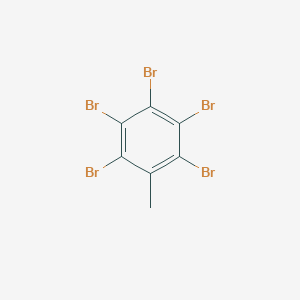

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,2,3,4,5-pentabromo-6-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br5/c1-2-3(8)5(10)7(12)6(11)4(2)9/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZHJEQVYCBTHJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br5 | |

| Record name | PENTABROMOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20849 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3025833 | |

| Record name | Pentabromotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pentabromotoluene is a colorless powder. Insoluble in water. (NTP, 1992), Colorless solid; [CAMEO] White solid; [MSDSonline] | |

| Record name | PENTABROMOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20849 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,4,5,6-Pentabromotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2944 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble (<1 mg/ml) (NTP, 1992) | |

| Record name | PENTABROMOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20849 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

2.97 at 63 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | PENTABROMOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20849 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.0000108 [mmHg] | |

| Record name | 2,3,4,5,6-Pentabromotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2944 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

87-83-2; 26101-97-3(replacedby87-83-2), 87-83-2 | |

| Record name | PENTABROMOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20849 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentabromotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5,6-Pentabromotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2,3,4,5-pentabromo-6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentabromotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5,6-pentabromotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTABROMOTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87007N97G5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3,4,5,6-PENTABROMOTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5253 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

550 °F (NTP, 1992) | |

| Record name | PENTABROMOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20849 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Environmental Occurrence and Distribution of Pentabromotoluene

Detection in Abiotic Environmental Compartments

Pentabromotoluene has been detected in various non-living environmental matrices, indicating its widespread distribution. Its physical and chemical properties, similar to other persistent organic pollutants, contribute to its presence in the atmosphere, water, soil, and indoor environments. nih.gov

Atmospheric Presence and Long-Range Transport Phenomena

This compound has been identified in the atmosphere, including in remote regions like the Arctic. nih.govnih.gov This suggests its potential for long-range atmospheric transport, a phenomenon where chemicals are carried over long distances from their original sources. nih.govnih.govumweltprobenbank.de For instance, PBT has been detected in air samples from the European Arctic and the Canadian Great Lakes Basin. nih.govrsc.org In a study conducted in Stockholm, Sweden, PBT showed an "urban pulse," with concentrations increasing in more urbanized areas, suggesting that volatilization from local sources contributes to its atmospheric presence. nih.govcapes.gov.bracs.orgwanfangdata.com.cn The detection of PBT in remote locations is an indicator of its persistence and ability to travel far from industrial and urban centers. nih.govpsu.edu

Aquatic Systems: Concentrations in Water Bodies and Sediments

PBT has been found in various aquatic environments. nih.govbibliotekanauki.pl It has been identified in sewage sludge from wastewater treatment plants, indicating its release from consumer and industrial products into the wastewater stream. nih.govregulations.gov Studies in Norway have detected PBT in water and sediment samples, particularly near potential source zones like metal recycling factories. nih.govpsu.edu While PBT is not readily biodegradable, its presence in aquatic systems raises concerns about its potential for long-term adverse effects. mst.dk

Table 1: Detection of this compound in Aquatic Systems

| Location/Matrix | Concentration | Reference |

|---|---|---|

| Swedish Wastewater Treatment Plant Sewage Sludge | Identified | nih.govregulations.gov |

| Norwegian Source Zones (Water) | Detected | nih.govpsu.edu |

| Norwegian Source Zones (Sediment) | Detected | nih.govpsu.edu |

| River Sediment | Detected | |

| Freshwater Sediment | Predicted PNEC: 1.78 mg/kg dw | scantecnordic.se |

*PNEC (Predicted No-Effect Concentration) values are estimates.

Terrestrial Systems: Levels in Soil and Indoor Dust Matrices

In terrestrial environments, this compound has been detected in both soil and indoor dust. A study in Stockholm, Sweden, found PBT in outdoor soil and various indoor media, including dust and indoor air. nih.govcapes.gov.bracs.orgwanfangdata.com.cn The presence of PBT in indoor dust is significant as it represents a potential pathway for human exposure. The study also noted that air-soil fugacity fractions indicated a net deposition of PBT from the atmosphere to the soil. nih.govcapes.gov.bracs.org

Presence in Biota Across Trophic Levels

The bioaccumulation of this compound has been observed in a range of organisms, from aquatic invertebrates to terrestrial birds.

Aquatic Organisms, including Mollusks and Fish

PBT has been detected in various aquatic species. In the German Environmental Specimen Bank, several species are listed as bioindicators for monitoring PBT pollution, including zebra mussels, blue mussels, bream, and eelpout. umweltprobenbank.de Research has also shown its presence in the blubber of beluga whales. Studies on freshwater fish from the Great Lakes in North America have also reported the presence of PBT. siu.edu The detection of PBT in these organisms indicates its bioavailability and potential to accumulate in aquatic food webs. researchgate.net

Terrestrial and Avian Species, including Birds and Sheep

This compound has been found in several terrestrial and avian species. In the Arctic, PBT has been detected in glaucous gulls. nih.govpsu.edu Studies in South China have identified PBT in terrestrial passerine birds such as the light-vented bulbul, long-tailed shrike, and oriental magpie-robin, with levels ranging from not detected to 6.8 ng/g lipid weight. osti.gov Another study in the Pearl River Delta of South China also found PBT in the eggs of several terrestrial bird species, with concentrations up to 7.5 ng/g lipid weight. nih.gov The presence of PBT was also noted in a study of various terrestrial species in Norway, including in sparrowhawk eggs. miljodirektoratet.no The German Environmental Specimen Bank also lists roe deer as a potential bioindicator for PBT. umweltprobenbank.de

Table 2: Detection of this compound in Biota

| Species | Location | Tissue/Matrix | Concentration Range (ng/g lipid weight) | Reference |

|---|---|---|---|---|

| Glaucous Gulls | Bjørnøya (Arctic) | Not specified | Detected | nih.govpsu.edu |

| Light-vented bulbul, Long-tailed shrike, Oriental magpie-robin | South China | Not specified | nd - 6.8 | osti.gov |

| Light-vented bulbul, Yellow-bellied prinia, Plain prinia, Dark green white-eye | Pearl River Delta, South China | Eggs | nd - 7.5 | nih.gov |

| Beluga Whales | Not specified | Blubber | Detected | |

| Freshwater Fish | Great Lakes, North America | Not specified | Detected | siu.edu |

*nd = not detected

Accumulation in Marine Mammals

This compound (PBT), an emerging brominated flame retardant, has been identified as a contaminant in various marine mammal species, indicating its potential for bioaccumulation in marine food webs. researchgate.netnih.gov As persistent, bioaccumulative, and toxic (PBT) chemicals, compounds like this compound can accumulate in organisms, particularly in long-lived predators at the top of the food chain such as marine mammals. cmnmaps.ca The lipophilic (fat-soluble) nature of many brominated compounds facilitates their storage in the blubber of cetaceans and pinnipeds, which serves as a significant energy reserve. ascobans.org

Research has confirmed the presence of this compound in several marine mammal populations across different geographic regions. Studies in the Northwest Atlantic have detected this compound in harp seals (Pagophilus groenlandicus), hooded seals (Cystophora cristata), and North Atlantic right whales (Eubalaena glacialis). nih.gov Similarly, investigations in the Arctic have identified this compound in the tissues of common minke whales (Balaenoptera acutorostrata) from the Barents Sea. researchgate.netdataverse.nonih.gov In this population, PBT was found in blubber, liver, and muscle, although the concentrations were low compared to more well-known legacy persistent organic pollutants (POPs). researchgate.netnih.gov The detection of PBT was part of a broader analysis of 64 lipophilic POPs, highlighting its presence among a complex mixture of contaminants. dataverse.nonih.gov

The tendency for some alternative brominated flame retardants, including this compound, to biomagnify has been noted, with biomagnification factors (BMFs) similar to those of polybrominated diphenyl ethers (PBDEs). gov.scot This suggests that PBT can become more concentrated in organisms at successively higher trophic levels, posing a potential risk to apex predators like marine mammals. gov.scot The resistance of this compound to biodegradation contributes to its persistence in the marine environment, making it available for uptake and accumulation in aquatic life. mst.dk While specific concentration data is often limited due to the emerging nature of this contaminant, its detection across multiple species and tissues underscores its distribution in marine ecosystems.

Research Findings on this compound in Marine Mammals

| Species | Scientific Name | Location | Tissue(s) Analyzed | Key Findings | Reference |

|---|---|---|---|---|---|

| Common Minke Whale | Balaenoptera acutorostrata | Barents Sea | Blubber, Liver, Muscle | Detected at low levels compared to legacy POPs. Tissue partitioning could not be determined due to many samples being below the limit of detection. | researchgate.netdataverse.nonih.gov |

| Harp Seal | Pagophilus groenlandicus | Northwest Atlantic | Not specified | This compound was detected as a current-use, non-PBDE BFR. | nih.gov |

| Hooded Seal | Cystophora cristata | Northwest Atlantic | Not specified | Detected along with other non-PBDE BFRs. | nih.gov |

| North Atlantic Right Whale | Eubalaena glacialis | Northwest Atlantic | Not specified | Detected in analyses of various brominated flame retardants. | nih.gov |

Sources, Release Pathways, and Environmental Loading of Pentabromotoluene

Industrial and Commercial Applications as an Additive Flame Retardant

Pentabromotoluene is utilized as an additive flame retardant, meaning it is physically mixed with the material rather than chemically bound to it. researchgate.net This application is intended to reduce the flammability of a wide range of consumer and industrial products. taylorandfrancis.com Its use has been documented in various polymeric materials and textiles. sigmaaldrich.com Specifically, PBT is incorporated into plastics such as polyethylene (B3416737) and acrylonitrile-butadiene-styrene (ABS), as well as in rubber, SBR latex, and unsaturated polyesters. sigmaaldrich.commst.dk It also serves as an intermediate in the synthesis of other flame retardants and for application in epoxy, unsaturated polyester, and polycarbonate resins. mst.dkgoogle.com

Table 1: Documented Applications of this compound

| Material Type | Specific Application |

|---|---|

| Plastics | Polyethylene, Acrylonitrile-butadiene-styrene (ABS), Unsaturated Polyesters, Polystyrene |

| Resins | Intermediate for Epoxy, Unsaturated Polyester, and Polycarbonate Resins |

| Rubber | General rubber goods, SBR Latex |

| Textiles | Flame retardant for various textiles |

Mechanisms of Environmental Release from Polymeric Materials

As an additive flame retardant, this compound is not chemically bonded to the polymer matrix. researchgate.net This allows it to be released from products throughout their lifecycle. The primary mechanisms for its release into the environment from polymeric materials include volatilization, abrasion, and leaching. wa.gov These processes occur during the manufacturing, use, and disposal of consumer products. wa.govresearchgate.net

The release of PBT from polymeric materials can be significantly influenced by temperature. Research has shown that thermal stress increases the rate of release. acs.org For instance, the release rate of PBT from a polymeric BFR sample at room temperature was measured at 2,480 ± 500 ng g⁻¹ h⁻¹, while at 100°C, this rate increased substantially to 42,400 ± 4,700 ng g⁻¹ h⁻¹. acs.orgnih.gov This suggests that high-temperature processes, such as the compounding of thermoplastic polyesters which can reach up to 290°C, could lead to significant environmental releases of PBT. acs.org Over time, the degradation of the polymer matrix itself, caused by environmental factors like UV radiation, can also expose and release embedded additives like PBT. mdpi.com The release process involves diffusion within the plastic, transfer across the material's boundary layer, and subsequent diffusion into the surrounding environment. researchgate.net

Anthropogenic Source Contributions

Human activities are the primary source of this compound in the environment. researchgate.net The production, use, and disposal of PBT-containing products lead to its release, with specific industrial activities identified as significant contributors. nih.gov

Electronic waste (e-waste) recycling facilities are a major point source for the release of this compound into the environment. nih.govmdpi.com Informal and improper e-waste processing activities, such as the dismantling and shredding of plastic components from electronics, release PBT-laden dust and particulates. nih.govwho.int Studies conducted at major e-waste recycling sites in China have consistently detected PBT in environmental samples.

In one study, PBT was frequently detected in surface particulates from the workshop floors of four major e-waste recycling sites, with mean concentrations ranging from 3.2 to 220 ng/g dry weight. nih.gov Another investigation in a Central China e-waste dismantling workshop found PBT in dust samples, identifying it as a representative novel brominated flame retardant originating from the plastic and rubber materials in the waste. nih.gov The presence of PBT has also been confirmed in sediment cores from an e-waste recycling site in South China, indicating historical and ongoing contamination from these activities. mdpi.com

Table 2: Mean Concentrations of this compound in Surface Particulates from E-waste Recycling Sites in China

| E-waste Recycling Site | Mean Concentration (ng/g dry weight) |

|---|---|

| Taizhou, Guiyu, Dali, Qingyuan (Combined) | 3.2 - 220 |

Source: nih.gov

Wastewater treatment plants (WWTPs) are a significant pathway for the environmental loading of this compound. wa.gov Because PBT is used in a variety of consumer and industrial products, it eventually enters the wastewater stream through leaching from products during use and washing, as well as from industrial discharge. wa.govmdpi.com

As an additive flame retardant, PBT has been identified in sewage sludge samples from WWTPs. nih.gov Due to its chemical properties, PBT tends to sorb to solid particles, leading to its accumulation in sludge. researchgate.netaimspress.com Conventional wastewater treatment processes are not always effective at completely removing such persistent organic pollutants. wa.govpsu.edu Consequently, PBT can be released into aquatic environments through the discharge of treated effluent. researchgate.net The disposal or agricultural application of contaminated sewage sludge also represents a direct pathway for the introduction of PBT into terrestrial ecosystems. researchgate.net Studies have detected PBT at low levels in wastewater, indicating that WWTPs act as a conduit for its release from urban and industrial areas into the broader environment. researchgate.netresearchgate.net

Environmental Fate and Transformation Mechanisms of Pentabromotoluene

Photolytic Degradation Pathways

The breakdown of Pentabromotoluene (PBT) initiated by light, known as photolysis, is a significant transformation pathway in the environment. The efficiency and products of this degradation are influenced by several factors, including the characteristics of the light source and the surrounding environmental matrix.

Hydroxylation and Hydrodebromination under Ultraviolet (UV) Irradiation

Under ultraviolet (UV) irradiation, this compound undergoes two primary degradation reactions: hydrodebromination and hydroxylation. Hydrodebromination is a process where a bromine atom on the PBT molecule is replaced by a hydrogen atom. Studies have shown that this process occurs in a stepwise manner, leading to the formation of lesser-brominated toluene (B28343) compounds. For instance, the photolysis of PBT can result in the formation of 2,4,6-tribromotoluene (B109049) and 2,4,5-tribromotoluene. nih.govnih.gov This reductive debromination is a major pathway in the photolytic transformation of PBT. canada.ca

Research indicates that the removal of bromine atoms is favored at positions with a high density of bromine atoms. Specifically, the exchange of a bromine atom for a hydrogen atom is approximately three times faster at positions flanked by two neighboring bromine atoms. researchgate.netmdpi.com This preference explains why the rate of hydrodebromination significantly decreases as the molecule becomes less brominated, particularly at the tribrominated stage, because the more easily degradable sites are no longer available. researchgate.netmdpi.com

In addition to hydrodebromination, hydroxylation, the substitution of a bromine atom with a hydroxyl (-OH) group, also occurs during UV irradiation. rsc.orgresearchgate.net Studies have identified the formation of hydroxylated transformation products (OH-TPs) from PBT upon UV exposure. rsc.orgresearchgate.net The formation of these polar metabolites, such as brominated phenols, is a notable pathway. rsc.orgresearchgate.net It has been observed that the exchange of a bromine atom for a hydroxyl group is more significant than the exchange of a hydrogen atom for a hydroxyl group. rsc.orgresearchgate.net This process predominantly occurs at the meta- and ortho-positions of the molecule. rsc.orgresearchgate.net The rate of this transformation also tends to decrease as the degree of bromination decreases. rsc.orgresearchgate.net

Influence of Light Sources, Temperature, Organic Solvents, and Humic Substances on Photolysis Kinetics

The rate of this compound's photolytic degradation is highly dependent on various environmental factors. The degradation kinetics generally follow a pseudo-first-order model. nih.govresearchgate.net

Light Sources: The wavelength of the light source plays a crucial role. Shorter wavelengths, such as those in the UVC and UVB range, lead to significantly faster degradation rates compared to longer wavelengths like UVA or natural sunlight. nih.govpsu.edu For instance, degradation rates under UVC (0.0616–0.137 min⁻¹) are higher than under UVB (0.0348–0.0810 min⁻¹), which in turn are much higher than under sunlight (0.0102–0.0370 min⁻¹). nih.govpsu.edu UVA radiation results in almost no degradation. nih.govpsu.edu Studies have shown that the wavelength range of 180–334 nm is the primary contributor to the photodegradation of PBT. frontiersin.org

Temperature: Temperature also affects the rate of photolysis. Research has indicated that photolysis rate coefficients are lower at cooler temperatures. For example, rate coefficients at 14°C were found to be 1.8–3.7 times lower than at 20°C. psu.edu

Organic Solvents: The type of organic solvent present can significantly influence the degradation kinetics. The half-life of PBT during photolysis varies considerably in different solvents. For example, under UVB irradiation, the half-life is lowest in tetrahydrofuran (B95107) (ranging from 6.16 to 22.77 minutes) and longest in acetone (B3395972) (ranging from 93.42 to over 120 minutes). nih.govpsu.edu In one study, the degradation rates in different solvents followed the order: acetone > toluene > n-hexane. researchgate.net

Humic Substances: Humic substances (HS), which are natural organic matter present in soil and water, can inhibit the photodegradation of PBT. nih.govpsu.edu The presence of HS can significantly reduce the degradation rate, likely due to the absorption of light by the humic matter, which shields PBT from direct photolysis, and the quenching of reactive species that could otherwise contribute to indirect photolysis. nih.govpsu.eduoaepublish.com

| Condition | Parameter | Value | Reference |

|---|---|---|---|

| Light Source | Degradation Rate (UVC) | 0.0616–0.137 min⁻¹ | nih.govpsu.edu |

| Degradation Rate (UVB) | 0.0348–0.0810 min⁻¹ | nih.govpsu.edu | |

| Degradation Rate (Sunlight) | 0.0102–0.0370 min⁻¹ | nih.govpsu.edu | |

| Organic Solvent (under UVB) | Half-life in Tetrahydrofuran | 6.16–22.77 min | nih.govpsu.edu |

| Half-life in Acetone | 93.42–>120 min | nih.govpsu.edu | |

| Humic Substances | Effect on Degradation | Highly Inhibited | nih.govpsu.edu |

Biotransformation and Biodegradation Processes

The transformation of this compound within living organisms and by microbial communities is another critical aspect of its environmental fate. These biological processes can alter the structure of PBT, potentially leading to its breakdown.

Metabolic Pathways within Biological Systems, including Oxidative and Reductive Processes

This compound can be metabolized by various organisms, including fish and invertebrates. nih.govresearchgate.net The primary metabolic pathway identified is debromination, which can occur through both oxidative and reductive processes. researchgate.net In general, brominated flame retardants (BFRs) are susceptible to metabolism by cytochrome P450 (CYP) enzymes, which can lead to hydroxylation and subsequent conjugation reactions (Phase II metabolism). researchgate.net

In a study involving mudsnails (Bellamya aeruginosa), PBT was found to be transformed into degradation products, with 2,4,6-tribromotoluene being identified as a metabolite. nih.govnih.gov This indicates that reductive debromination is a key metabolic pathway in these organisms. The removal half-life of PBT in mudsnails was observed to be between 2.6 and 5.7 days. nih.govnih.gov

While specific studies detailing the complete oxidative and reductive metabolic pathways of PBT in various organisms are limited, the general understanding of BFR metabolism suggests that both types of reactions are possible. Oxidative debromination involves the replacement of a bromine atom with a hydroxyl group, a process often mediated by CYP enzymes. Reductive debromination involves the removal of a bromine atom and its replacement with a hydrogen atom, a process that can occur under anaerobic conditions or be catalyzed by certain enzymes.

Contribution of Microbial Transformation to this compound Degradation

Microbial transformation is believed to play a crucial role in the ultimate degradation of this compound and its transformation products. While photolysis can break down PBT into less-brominated compounds, the complete degradation of these products may rely on microbial activity. canada.caresearchgate.net It has been suggested that a combination of photolytic and microbial processes is necessary for the full degradation of tribrominated and lower-brominated transformation products. canada.caresearchgate.net

The biodegradation of halogenated organic compounds in soil and sediment is a known microbial process. ifremer.frnmb-journal.com Microorganisms, including bacteria and fungi, possess diverse metabolic pathways that can break down complex organic pollutants. nih.govmdpi.comnih.govrsc.org For halogenated compounds, these pathways can include reductive dehalogenation under anaerobic conditions and oxidative degradation in the presence of oxygen. nih.gov Although specific microbial species responsible for the degradation of PBT have not been extensively identified in the reviewed literature, the degradation of other brominated compounds has been attributed to various microbial communities. nih.gov The efficiency of this microbial degradation can be influenced by environmental factors such as oxygen availability, with aerobic conditions generally favoring faster degradation rates for some brominated compounds. nih.gov

Assessment of Environmental Persistence

This compound exhibits characteristics of a persistent organic pollutant (POP). frontiersin.orgscantecnordic.se Its persistence in the environment is a result of its resistance to degradation and its tendency to accumulate in various environmental compartments.

The photolytic half-life of PBT can be relatively short under specific laboratory conditions with high-energy UV light, ranging from minutes to a few hours. nih.gov However, under natural sunlight and in the presence of inhibiting factors like humic substances, its degradation is significantly slower. nih.govpsu.edu In a study on the photolytic degradation of a related compound in a polymer matrix, the half-life was estimated to be over 200 years, highlighting the importance of the environmental medium. researchgate.net

In biological systems, while PBT can be metabolized, it also has the potential to bioaccumulate. The bioconcentration factor (BCF) for PBT in fish has been measured to be between 4.5 and 39. In a study of an aquatic food web, the log bioaccumulation factors (BAFs) for PBT ranged from 2.04 to 4.77.

| Parameter | Value | Matrix/Organism | Reference |

|---|---|---|---|

| Bioconcentration Factor (BCF) | 4.5–39 | Fish | |

| Log Bioaccumulation Factor (BAF) | 2.04–4.77 | Aquatic Species | |

| Removal Half-life | 2.6–5.7 days | Mudsnail (Bellamya aeruginosa) | nih.govnih.gov |

| Atmospheric Half-life at Burnt Island | 2.1 years (decreasing trend) | Atmosphere | rsc.org |

| Atmospheric Doubling Time at Point Petre | 7.6 years (increasing trend) | Atmosphere | rsc.org |

Bioaccumulation and Trophic Transfer Dynamics of Pentabromotoluene

Bioaccumulation Potential in Diverse Aquatic and Terrestrial Organisms

PBT has been identified in a range of organisms across both aquatic and terrestrial ecosystems, particularly in areas associated with electronic waste (e-waste) recycling.

In aquatic environments, PBT has been quantified in invertebrates and fish. nih.gov Studies from e-waste recycling regions in South China have consistently detected PBT in various aquatic species. acs.orgcapes.gov.br For instance, in a freshwater food web, average concentrations of PBT ranged from 1.20 to 3.60 ng/g lipid weight. acs.orgcapes.gov.br Another study in a natural pond at an e-waste site determined the field bioaccumulation factors (BAFs) for PBT, with log BAF values ranging from 3.44 to 5.98. researchgate.net In a laboratory setting, a constructed aquatic food web was used to study the bioaccumulation patterns of PBT, among other brominated flame retardants (BFRs). nih.gov Further research on mudsnails (Bellamya aeruginosa) exposed to PBT-spiked sediments showed accumulation, with the highest concentration reaching 2.0 mg/kg dry weight after a 35-day period. researchgate.net

Terrestrial organisms also exhibit PBT contamination. It has been detected in various bird species, including light-vented bulbuls, long-tailed shrikes, and oriental magpie-robins from South China, with concentrations up to 6.8 ng/g lipid weight. researchgate.net Waterbirds from an e-waste region also showed PBT accumulation. capes.gov.bracs.org Reptiles are also affected, as evidenced by the detection of PBT in the striped keelback snake (Amphiesma stolata) from an e-waste site, with concentrations ranging from non-detectable to a part of the total alternative brominated flame retardant (ABFR) concentration of 3.1-87 ng/g lipid weight. nih.gov A study in a grassland food chain in Inner Mongolia, China, also reported the presence of PBT. mdpi.com

Table 1: Reported Concentrations and Bioaccumulation Factors of Pentabromotoluene in Various Organisms

| Ecosystem | Organism Group | Location | Concentration Range | Bioaccumulation Factor (BAF) or Log BAF |

|---|---|---|---|---|

| Freshwater | Fish and Invertebrates | E-waste site, South China | 1.20 - 3.60 ng/g lipid wt acs.orgcapes.gov.br | - |

| Aquatic | Various Species | E-waste site, South China | - | Log BAF: 3.44 - 5.98 researchgate.net |

| Aquatic | Mudsnails (Bellamya aeruginosa) | Laboratory Study | Up to 2.0 mg/kg dry wt researchgate.net | - |

| Terrestrial | Passerine Birds | South China | Not Detected - 6.8 ng/g lipid wt researchgate.net | - |

| Terrestrial | Striped Keelback Snake (Amphiesma stolata) | E-waste site, South China | Part of ∑ABFRs: 3.1 - 87 ng/g lipid wt nih.gov | - |

Influence of Species-Specific Feeding Ecology and Trophic Level on Bioaccumulation

The accumulation of PBT in organisms is not uniform and is significantly influenced by the species' diet, position in the food web (trophic level), and metabolic capabilities. nih.gov

Studies have shown a direct relationship between trophic level and PBT concentrations in certain species. For example, in an investigation of waterbirds from an e-waste recycling area, the levels of PBT were found to be significantly correlated with their trophic level, as determined by stable nitrogen isotope analysis (δ¹⁵N). capes.gov.bracs.org This suggests that what an organism eats is a primary determinant of its PBT burden. The variation in bioaccumulation factors among different species is often attributed to their specific feeding habits, trophic position, and their ability to metabolize and eliminate such pollutants. nih.gov

However, this relationship is not always straightforward. In a study of the frog-eating striped keelback snake, concentrations of PBT were negatively correlated with the snake's size, which can be an indicator of age and feeding history. nih.gov Furthermore, research comparing aquatic and terrestrial food webs dominated by insects at an e-waste site revealed that the mechanisms of biomagnification can differ significantly between these two ecosystems. researchgate.net This highlights that bioaccumulation patterns observed in aquatic life cannot be directly extrapolated to terrestrial organisms. researchgate.net Differences in feeding ecology, such as the breadth of diet and feeding activity, have also been proposed as explanations for varying contaminant concentrations among different fish species. researchgate.net

Evidence and Mechanisms of Biomagnification within Food Chains

Biomagnification is the process whereby the concentration of a contaminant increases in organisms at successively higher levels in a food chain. The evidence for the biomagnification of PBT is mixed, with some studies indicating its potential to magnify while others suggest it undergoes trophic dilution.

Evidence supporting biomagnification includes the significant positive correlation found between PBT levels and the trophic levels of waterbirds, which is an indicator of biomagnification potential. capes.gov.bracs.org One study also reported a biomagnification factor (BMF) of 5.63 for PBT in Lake Ontario trout, which strongly suggests biomagnification. mdpi.com

In contrast, several studies have reported a lack of magnification or even trophic dilution for PBT. A comprehensive study of a freshwater food web at an e-waste site in South China found that PBT underwent trophic dilution, meaning its concentration decreased at higher trophic levels. acs.orgcapes.gov.br This finding is supported by a lab-based study of a freshwater ecosystem. nih.gov Similarly, investigations into specific predator-prey relationships, such as the striped keelback snake and its frog prey, calculated a BMF of less than 1, indicating no biomagnification was occurring. nih.gov In a terrestrial grassland food chain, the BMF for PBT in an insect-grass relationship was also less than 1. mdpi.com These conflicting findings suggest that the biomagnification potential of PBT is highly dependent on the specific food web being studied, including the species involved and their metabolic capacities. researchgate.net

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 69830 |

| Hexabromobenzene (B166198) | 13958 |

| 1,2-bis(2,4,6-tribromophenoxy) ethane (B1197151) | 77488 |

| Decabromodiphenyl ethane | 82670 |

| Decabromodiphenyl ether | 61271 |

| Polychlorinated biphenyls | - |

| Dichlorodiphenyltrichloroethane | 3036 |

| Polybrominated diphenyl ethers | - |

| 2,3,4,5,6-pentabromoethyl benzene (B151609) | 77395 |

| Dechlorane Plus | 122245 |

Ecotoxicological Investigations of Pentabromotoluene

Aquatic Ecotoxicity: Effects on Organisms in Water Environments

Pentabromotoluene is recognized as toxic to aquatic organisms and has the potential to cause long-term adverse effects in the aquatic environment. scantecnordic.semst.dk Due to its persistence, it poses an increasing risk to water-dwelling life. mst.dk The compound is not readily biodegradable, a characteristic that contributes to its prolonged presence in aquatic systems. mst.dkmst.dkmst.dk

Studies have determined a 48-hour median lethal concentration (LC50) for fish to be greater than 5 mg/L. mst.dk The bioconcentration factor (BCF), which indicates the accumulation of a chemical in an organism from water, has been measured in the range of 4.5 to 39. mst.dkmst.dk In juvenile Atlantic salmon (Salmo salar), this compound has been observed to have relatively low accumulation coefficients. nih.gov Following a 48-hour exposure, the concentration of PBT in the fish tissue decreased exponentially once they were returned to clean water, though it was found to be two to three times more persistent than chlorinated diphenyl ethers. nih.gov

A comparative study on the freshwater fish Carassius auratus (goldfish) investigated the effects of six current-use brominated flame retardants. The results indicated that this compound exerted the highest biotoxicity among the tested compounds, which also included hexabromobenzene (B166198) (HBB), hexabromocyclododecane (HBCD), tetrabromobisphenol A (TBBPA), decabromodiphenyl ether (BDE-209), and decabromodiphenyl ethane (B1197151) (DBDPE). nih.gov Prolonged exposure led to significant oxidative stress in the fish. nih.gov

The presence of this compound has been confirmed in the environment through the analysis of sewage sludge from wastewater treatment plants. nih.gov Furthermore, it has been detected in the blubber, liver, and muscle of common minke whales, indicating its distribution in marine mammals. ascobans.org

Table 1: Aquatic Ecotoxicity of this compound

Terrestrial Ecotoxicological Endpoints in Soil-Dwelling Organisms

The investigation into the effects of this compound on terrestrial ecosystems has included studies on soil-dwelling organisms. Research has been conducted on the remediation dynamics of several brominated flame retardants, including PBT, in earthworms. mdpi.comresearchgate.net One study performed a 7-day test during a 28-day co-exposure period and found that the concentration of these flame retardants in earthworms was eliminated over time, providing a basis for considering earthworms in the biological treatment of contaminated soils. mdpi.com

This compound has been included in environmental monitoring programs that analyze pollutants in the terrestrial and urban environments of areas like Oslo. miljodirektoratet.no These programs have sampled various species, including earthworms, fieldfare, sparrowhawks, brown rats, and red foxes, to understand the sources and uptake of pollutants and to investigate trophic magnification. miljodirektoratet.no While PBT was on the list of analyzed compounds, specific concentration data in these organisms from the provided search results are not detailed. miljodirektoratet.nomiljodirektoratet.no

Systemic Effects and Histopathological Changes in Mammalian Models

Toxicological studies using mammalian models have provided insight into the systemic effects of this compound. In a subchronic 91-day study, Sprague-Dawley rats were fed diets containing PBT. mst.dknih.gov The study revealed no clinical signs of toxicity, and growth rate and food consumption were unaffected. mst.dknih.gov

However, upon histopathological examination, mild, dose-dependent changes were observed in the thyroid, liver, and kidney of the rats. mst.dknih.gov In general, male rats appeared more susceptible to the effects of PBT treatment than females. nih.gov Based on these findings, the no-observed-adverse-effect level (NOAEL) for this compound was established at 5.0 parts per million (ppm) in the diet, which is approximately 0.35 milligrams per kilogram of body weight per day. mst.dknih.gov

Table 2: Histopathological Findings in Rats Exposed to this compound

Considerations for Joint Ecotoxicity and Synergistic/Antagonistic Effects

In natural environments, organisms are exposed to a mixture of chemical pollutants rather than single substances. ascobans.org This reality underscores the importance of studying the joint ecotoxicity of compounds like this compound. For novel brominated flame retardants (NBFRs) as a class, it is recognized that further studies should be conducted on their combined effects, which may result in synergistic (greater than additive) or antagonistic (less than additive) effects. researchgate.netbibliotekanauki.pl

There is a general concern that some flame retardant mixtures may exhibit additive or synergistic toxicity. hbm4eu.eu The need for complex-mixture toxicity data is highlighted by findings in other chemical classes, where simultaneous exposure to multiple related compounds induced synergistic effects. sfei.org While the principle is established, specific research investigating the synergistic or antagonistic effects of this compound in combination with other specific environmental contaminants was not found in the reviewed literature.

Broader Ecological Impact Assessments on Ecosystem Health

The broader ecological impact of this compound is linked to its chemical properties and behavior in the environment. Its classification as a persistent environmental contaminant, coupled with its poor biodegradability and potential to cause long-term adverse effects, suggests that its continued release could pose an increasing risk to the health of aquatic ecosystems. mst.dkmst.dknih.gov

The detection of PBT in various environmental matrices, from sewage sludge to marine mammals and terrestrial food chains, indicates its widespread distribution. nih.govascobans.orgmdpi.comresearchgate.net The lipophilic nature of many brominated flame retardants influences their accumulation in aquatic organisms and their subsequent transfer through the food chain. bibliotekanauki.pl The presence of PBT in organisms at different trophic levels, such as fish and whales, points to its potential for bioaccumulation and raises concerns about its long-term impact on ecosystem structure and function. ascobans.orgresearchgate.net

Human Exposure Pathways and Internal Concentrations of Pentabromotoluene

Inhalation Exposure to Atmospheric Pentabromotoluene (Gaseous and Particulate Phases)

Humans are exposed to this compound (PBT) through the inhalation of contaminated air. PBT is present in both indoor and outdoor atmospheres, where it exists in both gaseous and particulate-bound phases. oaepublish.comresearchgate.netnih.gov Its distribution between these two phases is influenced by factors such as temperature and the concentration of total suspended particles in the air. oaepublish.com More volatile compounds tend to be found predominantly in the gaseous phase, and studies have shown that PBT is almost exclusively detected in the gaseous phase in some marine environments. oaepublish.com

Atmospheric concentrations of PBT can vary significantly depending on the location and environment. For instance, outdoor air in urban areas often exhibits higher concentrations than in rural areas, a phenomenon described as an "urban pulse". oaepublish.com One study in Stockholm, Sweden, reported that PBT was frequently detected in both indoor and outdoor air samples. oaepublish.com Another study in the same region showed that PBT in outdoor urban air exhibited seasonality, with increased concentrations during warmer periods, which is likely due to re-volatilization from contaminated surfaces.

Indoor environments, such as homes, offices, and particularly e-waste dismantling sites, are significant sources of PBT exposure via inhalation. sciengine.comresearchgate.net A study of indoor air in student dormitory rooms detected PBT at a median concentration of 4 pg/m³. Inhalation is considered an important exposure route for more volatile BFRs like this compound. researchgate.netnih.gov A study in Finland estimated that inhalation accounted for a significant portion (52%) of total exposure to PBT for children. researchgate.netnih.gov

Table 1: Atmospheric Concentrations of this compound in Various Environments

| Environment | Location | Phase(s) | Reported Concentration | Citation |

|---|---|---|---|---|

| Indoor Air | Student Dormitories | Gaseous & Particulate | Median: 4 pg/m³ | |

| Outdoor Air | Atlantic & Southern Ocean | Gaseous | Detected in ~30% of samples | oaepublish.com |

| Outdoor Air | Stockholm, Sweden | Gaseous & Particulate | Showed an "urban pulse" | oaepublish.com |

| Outdoor Urban Air | Stockholm, Sweden | Gaseous & Particulate | Increased concentrations during warm periods | |

| Atmospheric Air | Harbin, China | Gaseous & Particulate | Affected by weather; higher on clear summer days | oaepublish.com |

Ingestion Exposure, including Non-Dietary Ingestion of Dust

Ingestion of contaminated dust is a primary pathway for human exposure to many BFRs, including this compound. sciengine.comdiva-portal.org PBT used in consumer products such as electronics and furniture can migrate out of these items and accumulate in indoor dust. sciengine.com This is of particular concern for children, whose hand-to-mouth behaviors and proximity to the floor can lead to higher ingestion rates of dust compared to adults. researchgate.net

Several studies have quantified PBT concentrations in dust from various indoor environments. In a study of Finnish homes, PBT was detected in house dust, and subsequent exposure modeling identified dust ingestion as a key exposure route. researchgate.netnih.gov Research in an e-waste dismantling workshop in Central China also identified PBT in dust samples, highlighting occupational exposure risks. sciengine.com The study concluded that for novel BFRs like PBT, dust ingestion was a more significant exposure pathway than inhalation or dermal contact for workers in that environment. sciengine.com

The bioaccessibility of PBT from ingested dust, which is the fraction that becomes soluble in the gut and available for absorption, has also been investigated. An in-vitro study reported a mean bioaccessibility of 36.0% for this compound from indoor dust. researchgate.net

Table 2: this compound Concentrations in Dust and Exposure Pathway Significance

| Sample Type | Location/Environment | Key Finding | Citation |

|---|---|---|---|

| House Dust | Finland | Dust ingestion is a major route of exposure for toddlers. | researchgate.netnih.gov |

| E-waste Dust | Central China | Dust ingestion is a higher exposure pathway than inhalation or dermal contact for workers. | sciengine.com |

| Indoor Dust | Barcelona, Spain | PBT detected in dust from homes, schools, and other indoor environments. | unesp.br |

| Indoor Dust | N/A | Mean oral bioaccessibility of PBT from dust is 36.0%. | researchgate.net |

Dermal Absorption and Permeation of this compound

Dermal absorption represents another potential pathway for human exposure to this compound, occurring through direct contact with contaminated dust or through the absorption of gaseous PBT from the air. sciengine.comoaepublish.comdiva-portal.org However, this pathway is generally less well-characterized for PBT compared to inhalation and ingestion, and specific data on its dermal permeability coefficient are scarce. diva-portal.orgscantecnordic.se

While direct experimental data on the skin permeation rate of PBT is limited, exposure models have been used to estimate the contribution of dermal uptake. oaepublish.comscantecnordic.se One material safety data sheet notes that no data is available regarding distribution following dermal absorption for PBT specifically, but suggests the pattern is likely to resemble that of inhalation exposure. scantecnordic.se General principles of dermal absorption indicate that lipophilic compounds can cross the stratum corneum, the outermost layer of the skin. oaepublish.com

Biomonitoring Studies and Assessment of Internal Doses in Human Populations

Biomonitoring studies provide direct evidence of human exposure to this compound by measuring its concentration in human tissues and fluids. These measurements reflect the total internal dose from all exposure pathways combined. sciengine.com PBT has been detected in various human biological matrices, including blood serum, breast milk, and adipose tissue. sciengine.comresearchgate.netresearchgate.net

The presence of PBT in human samples has been confirmed in multiple studies across different populations. A review of novel BFRs found that PBT was detected in human milk samples from China, with a median concentration of 0.086 ng/g lipid weight. sciengine.com Another study analyzing breast milk from Norway also reported the detection of this compound. researchgate.netresearchgate.net

Concentrations of PBT have also been reported in human serum. One study investigating flame retardant levels and their association with type 2 diabetes found a positive association between serum concentrations of this compound and the incidence of diabetes. mdpi.com In a study of a Chinese population, serum levels of PBT were found to be significantly higher in females than in males. researchgate.net The detection of PBT in adipose tissue further confirms its bioaccumulative potential, consistent with its lipophilic nature. mst.dk These biomonitoring findings confirm that human populations are widely exposed to and absorb this compound. sciengine.com

Table 3: Biomonitoring Data for this compound in Human Tissues

| Human Matrix | Population/Location | Reported Concentration/Finding | Citation |

|---|---|---|---|

| Breast Milk | China | Median: 0.086 ng/g lipid weight | sciengine.com |

| Breast Milk | Norway | Detected in >42% of samples | researchgate.netresearchgate.net |

| Breast Milk | Tanzania | Not detected in 95 samples | sua.ac.tzcostech.or.tz |

| Serum | General Population | Positive association with type 2 diabetes | mdpi.com |

| Serum | China (e-waste site) | Significantly higher levels in females than males | researchgate.net |

| Adipose Tissue | General Population | Detected, confirming bioaccumulation | mst.dk |

Advanced Analytical Methodologies for Environmental and Biological Monitoring of Pentabromotoluene

Sophisticated Extraction and Clean-up Techniques for Complex Matrices

The initial and most critical stage in the analysis of pentabromotoluene from complex matrices is the effective extraction of the analyte and the removal of co-extracted interfering compounds. The choice of technique depends heavily on the sample matrix (e.g., sediment, water, dust, biological tissues) and the physicochemical properties of the analyte. up.ac.za

For solid samples such as soil, sediment, and sludge, established extraction methods include Soxhlet extraction , ultrasound-assisted extraction (UAE) , pressurized liquid extraction (PLE) , also known as accelerated solvent extraction (ASE), and microwave-assisted extraction (MAE) . up.ac.zaresearchgate.netresearchgate.net UAE, in particular, has gained traction due to its efficiency in rapidly extracting compounds. unifi.it For liquid samples like water, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed. up.ac.zaresearchgate.net A newer, versatile method known as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) combines liquid-liquid extraction with dispersive solid-phase extraction and has proven efficient for isolating a wide range of analytes from complex matrices. unifi.itchromatographyonline.com

Following extraction, a rigorous clean-up step is essential, especially for biological samples that have high lipid content which can interfere with chromatographic analysis. mdpi.com Common clean-up techniques involve adsorption chromatography using materials like multilayer silica (B1680970), alumina, or Florisil columns. unifi.itGel permeation chromatography (GPC) is frequently used for lipid removal from biota extracts. mdpi.com For instance, a method developed for analyzing this compound and other brominated flame retardants (BFRs) in sediment and suspended particulate matter utilized pressurized liquid extraction followed by a three-step clean-up process involving GPC and solid-phase extraction on both Oasis™ HLB and silica cartridges. researchgate.net Similarly, treating extracts with concentrated sulfuric acid is a traditional and effective method for removing lipids when analyzing for persistent organic pollutants in biota samples. d-nb.info

| Technique | Sample Type | Principle | Common Application for BFRs |

|---|---|---|---|

| Soxhlet Extraction | Solid (Sediment, Soil, Dust) | Continuous solid-liquid extraction with a cycling solvent. | Exhaustive extraction of BFRs from solid environmental samples. up.ac.za |

| Ultrasound-Assisted Extraction (UAE) | Solid (Sediment, Sludge, Dust) | Uses ultrasonic waves to accelerate solvent penetration and mass transfer. | Efficient extraction from solid matrices, often quicker than Soxhlet. researchgate.netunifi.it |

| Pressurized Liquid Extraction (PLE) | Solid (Sediment, Biota) | Uses elevated temperatures and pressures to increase extraction efficiency and speed. | Commonly used for extracting BFRs from both abiotic and biotic samples. researchgate.net |

| Liquid-Liquid Extraction (LLE) | Liquid (Water, Leachate, Urine) | Partitioning of analyte between two immiscible liquid phases. | Widely used for extracting BFRs from various aqueous samples. up.ac.zaresearchgate.net |

| Solid-Phase Extraction (SPE) | Liquid (Water, Serum) | Analyte is adsorbed onto a solid sorbent, and interferences are washed away. | Used for both extraction and clean-up of BFRs in liquid and biological samples. up.ac.zanih.gov |

| Gel Permeation Chromatography (GPC) | Extracts (Biota) | Size-exclusion chromatography to separate large molecules (lipids) from smaller analytes. | Essential clean-up step for removing lipids from biological extracts. mdpi.comresearchgate.net |

| QuEChERS | Solid/Liquid (Food, Environmental) | Combines salting-out LLE with dispersive SPE for extraction and clean-up. | A versatile and efficient method for a wide range of analytes in complex matrices. unifi.it |

High-Resolution Chromatographic and Spectrometric Detection Methods (e.g., GC-MS, LC-MS, HRMS, ECNI-MS)

Instrumental analysis of this compound is predominantly performed using gas chromatography (GC) coupled to mass spectrometry (MS). nih.gov The choice of ionization technique and mass analyzer is crucial for achieving the required sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS) is the workhorse for analyzing semi-volatile compounds like this compound.

Electron Capture Negative Ionization (ECNI): This is a soft and highly sensitive ionization technique for electrophilic compounds containing halogens. GC-MS operated in ECNI mode is frequently used for the trace analysis of this compound and other polybrominated compounds in environmental and biological samples, offering very low detection limits. researchgate.netresearchgate.netresearchgate.net However, it provides less structural information compared to other techniques as it often results in the detection of the bromide ion (m/z 79 and 81) rather than the molecular ion. researchgate.net

Electron Ionization (EI): EI is a hard ionization technique that produces extensive fragmentation of the analyte molecule. birmingham.ac.uk This fragmentation pattern serves as a fingerprint, which can be compared against spectral libraries for confident compound identification. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly tandem mass spectrometry (LC-MS/MS), is the method of choice for BFRs that are thermally labile or have low volatility, which makes them unsuitable for GC analysis. researchgate.netresearchgate.netadvancechemjournal.com While less common for this compound itself, it is a key technique in the broader analysis of BFRs.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of an analyte's elemental composition. mdpi.comchromtech.com This capability significantly enhances the confidence of identification and allows for the differentiation of target analytes from matrix interferences with very similar nominal masses. nih.gov GC coupled to HRMS has been used for the sensitive measurement of BFRs in biological samples at picogram-per-gram levels. researchgate.net

The combination of these technologies, such as in GC-tandem MS (GC-MS/MS) , offers enhanced selectivity and sensitivity by reducing chemical noise, making it possible to quantify analytes at very low concentrations in complex matrices. d-nb.infomdpi.com

| Method | Principle | Advantages for this compound Analysis | Limitations |

|---|---|---|---|

| GC-ECNI-MS | GC separation followed by soft ionization (electron capture) and mass analysis. | Extremely high sensitivity for halogenated compounds; ideal for trace detection. researchgate.netresearchgate.net | Low specificity and limited structural fragmentation, making confirmation challenging. researchgate.net |

| GC-EI-MS | GC separation followed by hard ionization (electron impact) and mass analysis. | Provides characteristic fragmentation patterns for library-based identification; robust and versatile. researchgate.netbirmingham.ac.uk | Can have lower sensitivity for some compounds compared to ECNI; high fragmentation may lead to loss of molecular ion. researchgate.net |

| GC-HRMS | GC separation coupled with a mass spectrometer capable of high-resolution mass measurement. | High mass accuracy provides excellent selectivity and confident identification in complex matrices. mdpi.comchromtech.com | Higher instrument cost and complexity. |

| LC-MS/MS | LC separation coupled to a tandem mass spectrometer for precursor and product ion analysis. | Suitable for thermally unstable or non-volatile BFRs; high selectivity and sensitivity. researchgate.netresearchgate.net | Less commonly applied to this compound, which is amenable to GC. |

Method Validation, Quality Assurance, and Inter-laboratory Comparisons in Trace Analysis

To ensure that analytical data are reliable, comparable, and fit for purpose, stringent quality control measures are imperative. This is achieved through comprehensive method validation, routine quality assurance practices, and participation in inter-laboratory studies.

Method Validation is the process of demonstrating that an analytical method is suitable for its intended use. researchgate.net Key validation parameters, often defined by guidelines such as SANTE, include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

Accuracy (Trueness): The closeness of the mean test result to the true value, often assessed through recovery experiments on spiked samples. For BFR analysis, acceptable mean recoveries are often in the range of 60-140%. esydops.gr

Precision: The degree of agreement among individual test results. It is expressed as repeatability (within-run precision) and reproducibility (between-run or between-laboratory precision), with relative standard deviations (RSD) typically required to be ≤ 20%. esydops.gr

Selectivity/Specificity: The ability of the method to measure the analyte of interest without interference from other components in the sample. esydops.gr

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations at which an analyte can be reliably detected and quantified, respectively. esydops.gr For BFRs, method detection limits in the low picogram-per-milliliter (pg/mL) range have been achieved in serum samples. researchgate.net

Quality Assurance (QA) and Quality Control (QC) are essential for the routine monitoring of analytical performance. muni.cz Key QA/QC practices include:

Analysis of Blanks: Procedural blanks are analyzed with each batch of samples to monitor for contamination.

Use of Internal Standards: The addition of an isotopically labeled standard (e.g., ¹³C-labeled this compound) prior to extraction is the preferred approach. europa.eu These standards mimic the behavior of the native analyte and can accurately compensate for losses during sample preparation and for matrix-induced signal suppression or enhancement during instrumental analysis. europa.eu

Analysis of Certified Reference Materials (CRMs): Analyzing a CRM with a certified concentration of the analyte provides a measure of the method's accuracy and traceability. up.ac.za

Inter-laboratory Comparisons (ILCs) , also known as proficiency tests (PTs), are a form of external quality control where multiple laboratories analyze identical samples. iaea.org Participation in ILCs is crucial for assessing the performance and comparability of analytical results among different laboratories, validating analytical methods on a wider scale, and building confidence in monitoring data. iaea.orgbiorxiv.orgresearchgate.net These studies help identify potential systematic errors or biases in a laboratory's methodology and ensure that data generated across different studies and regions are consistent and reliable.

| QA/QC Element | Purpose | Example in BFR Analysis |

|---|---|---|

| Method Validation | To prove a method is fit for its intended purpose. | Demonstrating acceptable recovery (e.g., 85-119%) and precision (RSD < 15%) for BFRs in a specific matrix. researchgate.net |

| Internal Standards | To correct for analyte loss during sample prep and for matrix effects. | Adding ¹³C-labeled BFR analogues to samples before extraction. europa.eu |

| Certified Reference Materials (CRMs) | To assess the accuracy and trueness of the measurement results. | Analyzing a fish tissue CRM (e.g., NIST 2974a) with certified PBDE values. d-nb.info |

| Procedural Blanks | To check for contamination during the analytical process. | Analyzing a solvent sample that has undergone the entire extraction and clean-up procedure. |

| Inter-laboratory Comparisons (ILCs) | To evaluate analytical performance against other laboratories and ensure data comparability. | Participation in proficiency testing schemes for BFRs in environmental or food samples. iaea.orgresearchgate.net |

Computational Chemistry and Mechanistic Studies of Pentabromotoluene

Quantum Chemical Calculations for Elucidating Molecular Properties and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing the molecular properties and predicting the reactivity of pentabromotoluene. These computational approaches provide a theoretical framework to understand the electronic structure and stability of the molecule.

A key aspect of these studies is the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. For this compound, a significant HOMO-LUMO gap has been calculated, suggesting a high degree of stability. researchgate.netnih.gov

In a study by Krishnakumar et al. (2014), DFT calculations at the B3LYP/6-31G* level were used to determine these properties. researchgate.netnih.gov The calculated HOMO and LUMO energies provide valuable information on the molecule's potential for charge transfer interactions. researchgate.net

Furthermore, other quantum chemical descriptors such as dipole moment and molecular electrostatic potential (MEP) have been computed to understand the charge distribution and reactive sites within the this compound molecule. The MEP map, for instance, can visually represent the electron density distribution, highlighting regions that are susceptible to electrophilic or nucleophilic attack. researchgate.net

Table 1: Calculated Quantum Chemical Properties of this compound

| Property | Calculated Value | Reference |

| HOMO Energy | -0.25875 a.u. | researchgate.netnih.gov |

| LUMO Energy | -0.04351 a.u. | researchgate.netnih.gov |

| HOMO-LUMO Gap | 0.21524 a.u. | researchgate.netnih.gov |

Calculations performed using DFT at the B3LYP/6-31G level of theory.*

Computational Modeling of Vibrational (FTIR, FT-Raman) and Nuclear Magnetic Resonance (NMR) Spectra

Computational modeling has proven to be a powerful tool for interpreting and predicting the spectroscopic characteristics of this compound. By simulating its vibrational and nuclear magnetic resonance spectra, researchers can gain a deeper understanding of its molecular structure and dynamics.

The vibrational spectra of this compound, specifically Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectra, have been computationally modeled using DFT calculations. researchgate.netnih.gov These calculations predict the frequencies and intensities of the vibrational modes of the molecule, which can then be compared with experimental data. The work by Krishnakumar et al. (2014) demonstrated a good correlation between the calculated and observed vibrational frequencies for this compound, which were recorded in the regions of 4000–400 cm⁻¹ for FTIR and 4000–50 cm⁻¹ for FT-Raman. researchgate.netnih.gov This agreement allows for a detailed assignment of the fundamental vibrational modes of the molecule. researchgate.netnih.gov

Similarly, computational methods have been employed to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of this compound. researchgate.netnih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose within the DFT framework. The calculated chemical shifts can be compared with experimental NMR data to confirm the molecular structure and the electronic environment of the different atoms within the molecule. researchgate.netnih.gov

Table 2: Selected Calculated and Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) (FTIR) | Experimental Frequency (cm⁻¹) (FT-Raman) | Reference |

| C-H stretch | 3075 | 3078 | - | researchgate.netnih.gov |

| C-C stretch | 1545 | 1547 | 1548 | researchgate.netnih.gov |

| C-Br stretch | 675 | 673 | 675 | researchgate.netnih.gov |

Calculations performed using DFT at the B3LYP/6-31G level of theory.*

Theoretical Insights into Environmental Transformation and Degradation Mechanisms

Computational studies have provided significant theoretical insights into the potential environmental transformation and degradation pathways of this compound. These studies are crucial for assessing the environmental fate and persistence of this compound.

One of the primary degradation pathways investigated is photodegradation. Theoretical calculations using DFT have been employed to explore the mechanism of photodegradation of this compound in various solvents. mdpi.comnih.gov These studies have suggested that the primary process is a nucleophilic reaction involving the bromine atoms on the benzene (B151609) ring. mdpi.comnih.gov The calculations help in identifying the most likely sites for bromine atom cleavage and the subsequent reactions that lead to the formation of degradation products. mdpi.comnih.gov For instance, research indicates that the photodegradation kinetics follow a pseudo-first-order model. mdpi.comnih.gov

Another important environmental degradation route is the reaction with hydroxyl (OH) radicals, which are highly reactive species present in the atmosphere. Quantum chemical methods have been used to investigate the reaction mechanism and kinetics of this compound with OH radicals. scholaris.cacdnsciencepub.com These theoretical studies can predict the rate constants and identify the primary reaction pathways, which may include hydrogen abstraction from the methyl group or OH addition to the aromatic ring.